molecular formula C22H23NO4 B3418061 (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid CAS No. 1187927-07-6

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B3418061
CAS No.: 1187927-07-6
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-GJZGRUSLSA-N
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Description

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral amino acid derivative that features a piperidine ring substituted with a methyl group and a carboxylic acid group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly useful in the field of organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Fmoc Protection: The Fmoc group is introduced using Fmoc chloride in the presence of a base like triethylamine.

    Methylation: The piperidine ring is methylated using methyl iodide or similar reagents under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected piperidine derivatives.

Scientific Research Applications

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-methyl-piperidine-3-carboxylic acid: Lacks the Fmoc protecting group, making it less suitable for peptide synthesis.

    (2S,3S)-1-Boc-2-methyl-piperidine-3-carboxylic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.

    (2S,3S)-1-Cbz-2-methyl-piperidine-3-carboxylic acid: Uses the Cbz protecting group, which is removed via hydrogenation.

Uniqueness

(2S,3S)-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is unique due to its Fmoc protecting group, which is stable under basic conditions and can be easily removed, making it highly suitable for automated peptide synthesis.

Properties

CAS No.

1187927-07-6

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)/t14-,15-/m0/s1

InChI Key

NRSJXNCIMCCZPV-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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